molecular formula C8H15NO2 B14787914 5-Hydroxy-1,3,3-trimethylpiperidin-2-one

5-Hydroxy-1,3,3-trimethylpiperidin-2-one

Cat. No.: B14787914
M. Wt: 157.21 g/mol
InChI Key: KCTCZJXAPCOSPZ-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3,3-trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a derivative of piperidin-2-one, a versatile building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the hydroxyl group can be protected or unprotected during the alkylation process, which affects the consumption of reagents like s-BuLi (sec-butyllithium) and the diastereomeric excess of the product . The reaction typically involves the use of commercially available starting materials such as D-plenylglycinol and delta-valerolactone .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The process may include steps such as protection and deprotection of functional groups, alkylation, and purification through techniques like flash chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,3-trimethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1,3,3-trimethylpiperidin-2-one is unique due to the presence of the hydroxyl group at the 5-position and the trimethyl substitution pattern. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-hydroxy-1,3,3-trimethylpiperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-8(2)4-6(10)5-9(3)7(8)11/h6,10H,4-5H2,1-3H3

InChI Key

KCTCZJXAPCOSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1=O)C)O)C

Origin of Product

United States

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